molecular formula C37H68O5 B564602 1-Linoleoyl-3-palmitoyl-rac-glycerol

1-Linoleoyl-3-palmitoyl-rac-glycerol

Cat. No.: B564602
M. Wt: 592.9 g/mol
InChI Key: ZKYDYRLDJZZKEU-BCTRXSSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Linoleoyl-3-Palmitoyl-rac-glycerol is a diacylglycerol characterized by the presence of linoleic acid at the sn-1 position and palmitic acid at the sn-3 position. This compound has been detected in wheat bran extracts and in dry-cured Iberian ham . It is a significant component in various biological and industrial processes due to its unique chemical structure and properties.

Scientific Research Applications

1-Linoleoyl-3-Palmitoyl-rac-glycerol has a wide range of applications in scientific research, including:

Safety and Hazards

While specific safety and hazards information for 1-Linoleoyl-3-palmitoyl-rac-glycerol is not available, general precautions such as avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed are recommended .

Biochemical Analysis

Biochemical Properties

1-Linoleoyl-3-palmitoyl-rac-glycerol interacts with various biomolecules, playing a crucial role in biochemical reactions. For instance, it has been found to interact with epidermal growth factor receptors (EGFRs), which are crucial for inducing metastasis in cancer cells by promoting matrix metalloproteinase (MMP) expression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to attenuate gemcitabine-induced neutrophil extravasation . It also ameliorates EGF-induced MMP-9 expression by promoting receptor desensitization in MDA-MB-231 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to accelerate the assembly of EGFRs with c-Cbl and EPS15 and promote receptor degradation . This faster intracellular EGFR degradation reduces AP-1-mediated MMP expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been found to effectively attenuate EGF-induced mobility and invasiveness in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to effectively decrease neutrophil migration induced by a single intraperitoneal administration of gemcitabine .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to inhibit NADPH oxidase 2 (NOX2)-mediated reactive oxygen species production induced by gemcitabine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Linoleoyl-3-Palmitoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids, linoleic acid and palmitic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of enzymatic catalysis. Lipases are commonly employed to catalyze the esterification of glycerol with linoleic acid and palmitic acid. This method offers advantages such as mild reaction conditions, high specificity, and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions: 1-Linoleoyl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The hydroxyl groups in the glycerol backbone can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen, and other peroxides under mild to moderate temperatures.

    Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    Substitution: Acid chlorides, anhydrides, and other electrophiles in the presence of a base such as pyridine or triethylamine.

Major Products:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Corresponding alcohols.

    Substitution: Various esters and ethers depending on the substituent introduced.

Comparison with Similar Compounds

  • 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol
  • 1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-Glycerol

Properties

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYDYRLDJZZKEU-BCTRXSSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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